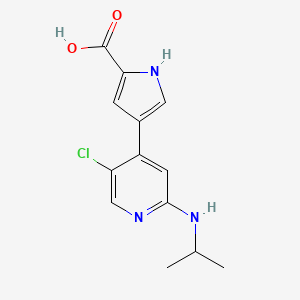

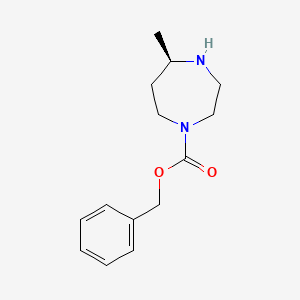

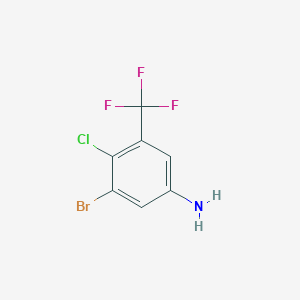

![molecular formula C7H14Cl2N2OS B1396955 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride CAS No. 1332530-58-1](/img/structure/B1396955.png)

1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride

Overview

Description

1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride is a chemical compound . It is available for purchase from various suppliers for pharmaceutical testing .

Synthesis Analysis

The synthesis of thiazole derivatives, which includes 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride, has been studied extensively . Various methods have been developed, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) has also been used .Molecular Structure Analysis

The molecular structure of 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride can be represented by the empirical formula C6H12Cl2N2S . Its molecular weight is 215.14 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride include its solid form and its molecular structure represented by the SMILES string NC(CC)C1=NC=CS1.[H]Cl.[H]Cl .Scientific Research Applications

Antifungal Properties

- A study found that a derivative of 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol, specifically 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, exhibited high antifungal activity against Candida spp. strains. These compounds showed potency at significantly lower concentrations compared to conventional antifungals like Itraconazole and Fluconazole. Additionally, certain derivatives displayed exceptional selectivity against specific Candida strains and exhibited low toxicity as per Artemia salina bioassay. Molecular docking studies indicated that halogen atoms in certain derivatives might contribute to their high antifungal activity by binding to the HEME group present in 14-alpha demethylase (CYP51) (Zambrano-Huerta et al., 2019).

Synthesis and Investigation of Derivatives

- The compound was utilized in the synthesis of 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol (5) through a reaction with 5-aminotetrazole and 1,3-dichloroisopropanol under basic conditions. This process highlights the compound's utility in synthesizing nitrogen-rich molecules and exploring their chemical properties (Klapötke et al., 2017).

Design of New Antifungal Agents

- Research into the design and synthesis of derivatives, such as 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, has been conducted. These derivatives have shown varying degrees of antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The study provides insights into the synthesis and structure-activity relationship behind the indole scaffold of these compounds (Guillon et al., 2009).

Corrosion Inhibition Studies

- A study conducted on thiazole and thiadiazole derivatives, including compounds similar to 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol, focused on their corrosion inhibition performances on iron metal. The research involved quantum chemical calculations and molecular dynamics simulations, offering theoretical insights that complemented the experimental results, showcasing the compound's potential as a corrosion inhibitor (Kaya et al., 2016).

Mechanism of Action

properties

IUPAC Name |

1-(1,3-thiazol-2-ylmethylamino)propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS.2ClH/c1-6(10)4-8-5-7-9-2-3-11-7;;/h2-3,6,8,10H,4-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPHBNXWJDQPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=NC=CS1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

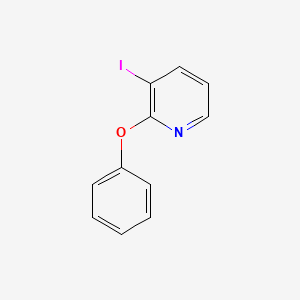

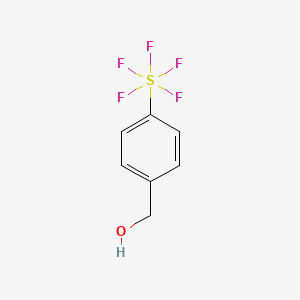

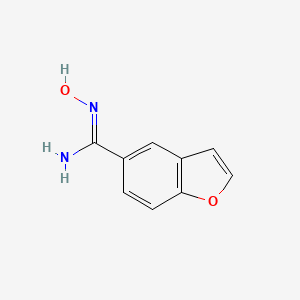

![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)

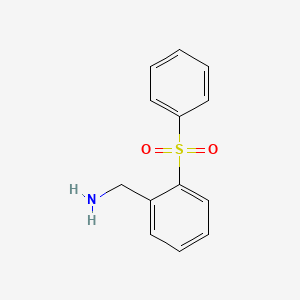

![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)